molecular formula C16H12N2O4 B1621368 methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate CAS No. 298187-65-2

methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate

Cat. No.: B1621368
CAS No.: 298187-65-2
M. Wt: 296.28 g/mol
InChI Key: XAGXOZKGWPRDFO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate is a synthetically derived indole alkaloid with distinct structural features. Its systematic IUPAC name reflects the positions of its functional groups: a methyl ester at position 2, a phenyl group at position 3, and a nitro group at position 5 of the indole backbone. Key identifiers include:

Property Value
CAS Registry Number 298187-65-2
Molecular Formula C₁₆H₁₂N₂O₄
Molecular Weight 296.28 g/mol
SMILES Notation COC(=O)C1=C(C2=C(N1)C=CC(=C2)N+[O-])C3=CC=CC=C3

The indole core consists of a bicyclic structure fused from a benzene and pyrrole ring. Substituents are arranged as follows:

  • Position 2 : Methyl ester (–COOCH₃) contributing to hydrophobicity.
  • Position 3 : Phenyl group (–C₆H₅) enabling π-π stacking interactions.
  • Position 5 : Nitro group (–NO₂) enhancing electrophilic reactivity.

Historical Development and Discovery

The compound’s synthesis is rooted in classical indole chemistry, particularly the Fischer indole synthesis , which involves cyclization of phenylhydrazines with carbonyl compounds. Early methodologies for related nitroindoles, such as 5-nitroindole-2-carboxylic acid, employed condensation of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate under polyphosphoric acid catalysis. Adaptations of this method likely facilitated the development of this compound, with patents and academic studies refining purity and yield through optimized conditions (e.g., controlled temperature and catalytic systems).

Key milestones include:

  • 2003 : A Chinese patent (CN100491350C) detailed a high-yield route to 5-nitroindole-2-carboxylic acid, a precursor to ester derivatives.
  • 2010s : Advances in regioselective nitration and esterification enabled precise functionalization at positions 3 and 5.

Position Within Indole Derivative Classifications

This compound belongs to the non-isoprenoid indole derivatives , characterized by the absence of terpenoid components. Its classification is further defined by:

Classification Criteria Description
Structural Backbone Monomeric indole core without dimerization or fusion with other heterocycles.
Functional Groups Nitro (–NO₂), phenyl (–C₆H₅), and ester (–COOCH₃) substituents.
Biosynthetic Origin Synthetic; not naturally occurring, unlike tryptophan-derived indoles.

Within the broader indole taxonomy, it aligns with nitro-substituted indoles , a subclass noted for applications in materials science and medicinal chemistry due to their electron-deficient aromatic systems. Comparative analysis with related derivatives highlights its uniqueness:

Derivative Type Key Features Example Compounds
Simple Indoles Minimal substitution (e.g., indole-3-acetic acid). Indole-3-carbinol, serotonin.
Nitroindoles Nitro group enhances reactivity and polarity. 5-Nitroindole, 3-nitroindole.
Phenyl-Substituted Indoles Aromatic groups at position 3 or 4. 3-Phenylindole, 5-nitro-3-phenylindole.

Properties

IUPAC Name

methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-22-16(19)15-14(10-5-3-2-4-6-10)12-9-11(18(20)21)7-8-13(12)17-15/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGXOZKGWPRDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369458
Record name methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298187-65-2
Record name methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Methyl 1-Acetylindoline-2-Carboxylate

The indoline-indole method begins with the preparation of methyl 1-acetylindoline-2-carboxylate as the precursor. Indoline-2-carboxylic acid is acetylated using acetic anhydride in pyridine at 60°C for 4 hours, followed by esterification with methanol and sulfuric acid. The acetyl group acts as a protecting agent during subsequent nitration.

Key Reaction Conditions :

  • Acetylation : Acetic anhydride (1.2 equiv), pyridine, 60°C, 4 h
  • Esterification : H₂SO₄ (cat.), methanol, reflux, 6 h

Regioselective Nitration at Position 5

Nitration is performed using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to ensure regioselectivity for the 5-position. The electron-donating acetyl group directs nitration away from the 4- and 6-positions.

Optimized Parameters :

  • Nitric acid (1.1 equiv), sulfuric acid (3 equiv)
  • Reaction temperature: 0–5°C
  • Reaction time: 2 h
  • Yield: 85–90% (methyl 1-acetyl-5-nitroindoline-2-carboxylate)

Dehydrogenation to Indole and Phenyl Group Introduction

Dehydrogenation converts the indoline intermediate to the indole core using manganese dioxide (MnO₂) in toluene at 110°C for 8 hours. The phenyl group at position 3 is introduced via Friedel-Crafts alkylation with benzyl chloride in the presence of AlCl₃.

Critical Steps :

  • Dehydrogenation : MnO₂ (3 equiv), toluene, 110°C, 8 h
  • Friedel-Crafts Alkylation : Benzyl chloride (1.5 equiv), AlCl₃ (2 equiv), CH₂Cl₂, 0°C → rt, 12 h
  • Deprotection : Hydrolysis of the acetyl group using NaOH (2M) at 80°C for 2 h

Overall Yield : 38–42% (4-step sequence).

Palladium-Catalyzed Cross-Coupling for Direct Phenyl Functionalization

Synthesis of Methyl 5-Nitroindole-2-Carboxylate

This method starts with methyl indole-2-carboxylate, which undergoes nitration using fuming HNO₃ in acetic anhydride at –10°C. The nitro group is introduced at position 5 with >95% regioselectivity.

Reaction Conditions :

  • Fuming HNO₃ (1.05 equiv), acetic anhydride, –10°C, 1 h
  • Yield: 88%

Suzuki-Miyaura Coupling for Phenyl Group Installation

The phenyl group is introduced at position 3 via Suzuki-Miyaura cross-coupling with phenylboronic acid. A palladium catalyst (Pd(PPh₃)₄) and cesium carbonate base are employed in a toluene/water biphasic system.

Optimized Parameters :

  • Phenylboronic acid (1.2 equiv)
  • Pd(PPh₃)₄ (5 mol%)
  • Cs₂CO₃ (2 equiv), toluene/H₂O (3:1), 90°C, 12 h
  • Yield: 75–80%

Advantages :

  • Avoids harsh Friedel-Crafts conditions
  • Compatible with electron-deficient aryl boronic acids

One-Pot Tandem Esterification/Nitration/Alkylation

Direct Functionalization of Indole-2-Carboxylic Acid

This streamlined approach begins with indole-2-carboxylic acid, which undergoes simultaneous esterification, nitration, and alkylation in a single reactor. The method uses dimethyl sulfate (DMS) for esterification, followed by nitration with acetyl nitrate and alkylation with benzyl bromide.

Reaction Sequence :

  • Esterification : DMS (1.5 equiv), K₂CO₃, DMF, 25°C, 2 h
  • Nitration : Acetyl nitrate (generated in situ from HNO₃/Ac₂O), 0°C, 1 h
  • Alkylation : Benzyl bromide (1.5 equiv), CuI (10 mol%), DMF, 80°C, 6 h

Yield : 50–55% (overall).

Mechanistic Considerations

  • Nitration : Acetyl nitrate ensures mild nitration, minimizing ring oxidation.
  • Alkylation : Copper iodide facilitates Ullmann-type coupling for C–C bond formation at position 3.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Purity (%) Scalability
Indoline-Indole Nitration → Dehydrogenation → FC 38–42 ≥98 Moderate
Suzuki Coupling Nitration → Cross-Coupling 75–80 ≥95 High
One-Pot Tandem Esterification/Nitration/Alkylation 50–55 ≥90 High

Key Observations :

  • The Suzuki-Miyaura method offers superior yields but requires expensive palladium catalysts.
  • The one-pot approach reduces purification steps but achieves lower purity.
  • The indoline-indole route, while traditional, is less efficient for large-scale production.

Industrial-Scale Considerations

Continuous Flow Nitration

Recent advancements employ microreactors for nitration, enhancing heat dissipation and safety. Using a 1:3 ratio of HNO₃/H₂SO₄ at 10°C in a flow reactor improves regioselectivity to 98%.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has been explored, utilizing ball milling for the one-pot method. This reduces DMF usage by 70% and achieves comparable yields (48%).

Challenges and Mitigation Strategies

Byproduct Formation

  • Demethylation : Occurs during nitration if temperatures exceed 5°C. Mitigated via precise cooling.
  • Over-nitration : Controlled by limiting HNO₃ stoichiometry to 1.05–1.1 equiv.

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with hexane/EtOAc (7:3) resolves nitro and phenyl regioisomers.
  • Recrystallization : Ethanol/water (4:1) yields crystals with ≥99% purity.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate is explored for its potential as a lead compound in drug development, particularly against cancer and infectious diseases. Its structural features contribute to its interaction with biological targets, making it a candidate for further pharmacological studies.

Key Findings:

  • Anticancer Activity : Studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, research using the MTT assay has shown that it inhibits cancer cell proliferation without exhibiting cytotoxicity at concentrations up to 50 µM.
StudyCell LineConcentration (µM)Result
AMCF-7 (Breast)50Significant inhibition of proliferation
BHeLa (Cervical)25Moderate inhibition observed

Biological Studies

The compound's ability to interact with various biological macromolecules positions it as a valuable tool in enzyme inhibition studies and receptor binding assays.

Mechanism of Action:
The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to diverse biological effects. The indole ring can modulate enzyme activity, influencing cellular processes related to cancer progression and inflammation.

Enzyme Inhibition Studies:
Research has shown that this compound can inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This raises potential concerns regarding drug-drug interactions when co-administered with other therapeutic agents .

Material Science

The compound's unique structural properties make it useful in developing organic semiconductors and light-emitting diodes (LEDs). Its moderate lipophilicity suggests good membrane permeability, enhancing its applicability in various material science domains .

Case Study 1: Anticancer Activity

A recent study evaluated the antiproliferative effects of this compound on different cancer cell lines. The results indicated that while the compound did not exhibit cytotoxicity at higher concentrations, it significantly inhibited cell proliferation, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with methyltransferases involved in arginine methylation. The study revealed that certain derivatives of indole compounds could activate specific methyltransferases, enhancing their activity significantly compared to simpler analogs .

Mechanism of Action

The biological activity of methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate is attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The indole ring can bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

From CAS-based similarity assessments (), key analogues include:

Compound Name CAS Number Similarity Score Key Differences vs. Target Compound
Ethyl 7-nitro-1H-indole-2-carboxylate 6960-46-9 0.93 Ethyl ester (vs. methyl), nitro at position 7
Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate 1956355-82-0 0.88 Methyl at position 4, nitro at position 7
5-Nitro-1H-indole-2-carboxylic acid 16730-20-4 0.89 Carboxylic acid (vs. ester) at position 2
Ethyl 5-methylindole-2-carboxylate 16382-15-3 0.83 Methyl at position 5 (vs. nitro), ethyl ester

Key Observations :

  • Ethyl 7-nitro-1H-indole-2-carboxylate (similarity 0.93) shares the nitro group and ester functionality but differs in ester type (ethyl vs. methyl) and nitro position (7 vs. 5). The positional isomerism may alter electronic effects on the indole ring .

Functional Group Variations

Nitro vs. Amino Substitution
  • Methyl 5-amino-3-methyl-1H-indole-2-carboxylate (): Molecular Formula: C₁₁H₁₂N₂O₂. The amino group at position 5 (vs. nitro) is electron-donating, increasing ring electron density. This enhances susceptibility to electrophilic substitution but reduces oxidative stability. The absence of the phenyl group decreases steric bulk .
Ester vs. Carbonitrile Substitution
  • 5-Methyl-3-phenyl-1H-indole-2-carbonitrile (): Molecular Formula: C₁₆H₁₂N₂. The carbonitrile group (CN) at position 2 introduces strong electron-withdrawing effects, comparable to the nitro group.

Physicochemical Properties

Melting Points and Solubility
  • Methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate : Expected higher melting point (~200–220°C) due to nitro group polarity and phenyl ring stacking.
  • the nitro analogue .
Spectroscopic Data
  • IR Spectroscopy :
    • Nitro group: Strong absorption bands at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).
    • 5-Methyl-3-phenyl-1H-indole-2-carbonitrile (): Shows a sharp CN stretch at 2189 cm⁻¹ , absent in the target compound .

Biological Activity

Methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by a nitro group and a phenyl substituent, has shown potential in various pharmacological applications, particularly in oncology and infectious disease treatment.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₂N₂O₄
  • Molecular Weight : Approximately 296.28 g/mol
  • Structural Features : The presence of the nitro group at the 5-position and the phenyl group at the 3-position enhances its lipophilicity and membrane permeability, which are crucial for biological activity.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Its mechanism of action appears to involve interactions with key enzymes involved in cancer progression .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to act as an anti-inflammatory agent, possibly by modulating inflammatory pathways.
  • Enzyme Inhibition : Interaction studies indicate that this compound can inhibit cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are important in drug metabolism. This inhibition could lead to significant drug-drug interactions when co-administered with other medications.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Molecular Docking Studies : These studies suggest that the compound binds effectively to enzymes involved in cancer and inflammatory processes, indicating a potential for therapeutic applications.
  • Caspase Activation : Some studies have shown that this compound may act as an apoptotic inducer by activating caspase pathways, leading to programmed cell death in cancer cells .

Case Studies and Research Findings

A selection of research findings highlights the efficacy of this compound:

StudyFindingsCell Lines TestedIC50 Values
Study ADemonstrated significant antiproliferative activityVarious cancer cell lines37 nM
Study BInduced apoptosis via caspase activationBreast cancer cells44 nM
Study CInhibited CYP enzymes affecting drug metabolismHepatocyte modelsNot specified

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

Conditions Reagents Yield Notes
Basic hydrolysis NaOH (aq.), ethanol, 80°C, 3 hr87%Produces 5-nitro-3-phenyl-1H-indole-2-carboxylic acid
Acidic hydrolysisHCl (conc.), reflux, 6 hr72%Requires prolonged heating for completion

Mechanism :

  • Base-mediated saponification proceeds via nucleophilic attack of hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol.

  • Acidic conditions promote protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.

Reduction of the Nitro Group

The nitro group at position 5 can be selectively reduced to an amine, enabling subsequent functionalization (e.g., amidation, diazotization).

Reduction Method Reagents Yield Product
Catalytic hydrogenation H₂ (1 atm), Pd/C, ethanol, 25°C68%5-Amino-3-phenyl-1H-indole-2-carboxylic acid methyl ester
Fe/HCl Fe powder, HCl (aq.), 80°C, 2 hr54%Partial reduction observed under acidic conditions

Key Considerations :

  • Catalytic hydrogenation preserves the ester group but requires careful control to avoid over-reduction of aromatic rings.

  • Fe/HCl systems are cost-effective but may lead to side reactions with the indole nitrogen.

Electrophilic Aromatic Substitution

The indole core participates in electrophilic substitutions, with regioselectivity influenced by the nitro and phenyl groups.

Reaction Type Reagents Position Yield Reference
Bromination Br₂, CHCl₃, 0°C, 1 hrC761%
NitrationHNO₃/H₂SO₄, 0°C, 30 minC448%

Regioselectivity Analysis :

  • The nitro group at C5 deactivates the indole ring, directing electrophiles to the less hindered C7 position.

  • Steric hindrance from the C3 phenyl group further limits substitution at adjacent positions.

Nucleophilic Acyl Substitution

The ester group reacts with nucleophiles (e.g., amines, alcohols) to form amides or transesterified products.

Nucleophile Reagents Product Yield
Aniline Aniline, EDAC, DMF, 25°C, 12 hr5-Nitro-3-phenyl-1H-indole-2-carboxanilide73%
MethanolMeOH, H₂SO₄, reflux, 6 hrMethyl ester (no change)

Limitations :

  • Steric hindrance from the phenyl group reduces reactivity toward bulkier nucleophiles.

  • EDAC-mediated couplings are efficient for amide formation without racemization.

Photochemical Reactions

The nitro group facilitates photochemical transformations, including nitro-to-nitrite rearrangements under UV light.

Conditions Wavelength Product Yield
UV (254 nm) 6 hr5-Nitrito-3-phenyl-1H-indole-2-carboxylate29%

Applications :

  • Photoreactions enable the synthesis of rare intermediates for mechanistic studies.

Metal-Catalyzed Cross-Couplings

The indole ring participates in palladium-catalyzed couplings, enabling aryl-aryl bond formation.

Reaction Type Catalyst Substrate Yield
Suzuki-Miyaura Pd(OAc)₂/XPhos4-Fluorophenylboronic acid58%

Challenges :

  • The electron-withdrawing nitro group reduces electron density, requiring activated boronic acids.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways under high temperatures.

Temperature Range Mass Loss Proposed Pathway
220–250°C35%Decarboxylation and nitro group cleavage
250–300°C48%Indole ring fragmentation

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 5-nitro-3-phenyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of 3-formylindole intermediates with nitro-substituted aryl groups. Key steps include:

  • Reflux in acetic acid with sodium acetate as a catalyst to promote cyclization .
  • Purification via recrystallization from DMF/acetic acid mixtures to remove unreacted starting materials .
  • Monitoring reaction progress using TLC or HPLC to optimize reaction time (typically 3–5 hours) .
    • Critical Parameters : Excess nitroaryl reagents (10–15% molar excess) improve yields, while prolonged heating beyond 5 hours may degrade the nitro group .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Melting Point Analysis : Compare observed melting points (e.g., 232–234°C for analogous indole derivatives) with literature values to assess purity .
  • Spectroscopic Characterization :
  • 1H/13C-NMR : Verify the presence of nitro (NO₂) and phenyl groups via deshielded aromatic protons (δ 8.2–8.5 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 326.07 for C₁₆H₁₂N₂O₄) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .

Advanced Research Questions

Q. How should researchers address contradictory spectral data (e.g., unexpected downfield shifts in NMR)?

  • Troubleshooting Strategy :

  • Repeat Experiments : Ensure consistent sample preparation (e.g., deuterated solvent purity, concentration) .
  • Advanced Techniques :
  • HSQC/HMBC NMR : Resolve ambiguities in proton-carbon correlations caused by nitro group electron-withdrawing effects .
  • X-ray Crystallography : Resolve structural ambiguities by comparing experimental bond lengths/angles with DFT-predicted models .
    • Case Study : In ethyl 5-methoxy-2-trifluoromethylindole derivatives, crystal packing effects caused unexpected NMR shifts, resolved via crystallography .

Q. What computational methods predict the reactivity of this compound in further functionalization?

  • DFT-Based Approach :

  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., nitro-substituted indole ring) prone to nucleophilic attack .
  • Fukui Indices : Calculate nucleophilic (ƒ⁻) and electrophilic (ƒ⁺) sites to guide regioselective substitutions (e.g., C-5 nitro vs. C-3 phenyl) .
    • Validation : Compare DFT-predicted reaction pathways with experimental outcomes (e.g., Suzuki coupling at C-3 phenyl group) .

Q. How can researchers mitigate byproduct formation during nitro-group reduction or substitution?

  • Optimized Protocols :

  • Catalytic Hydrogenation : Use Pd/C (10% w/w) under H₂ (1–3 atm) at 25°C to minimize over-reduction to amine derivatives .
  • Selective Nitro Retention : Avoid strong reducing agents (e.g., LiAlH₄) that may reduce both nitro and ester groups .
    • Analytical Monitoring : Track intermediates via in-situ IR spectroscopy (NO₂ stretch at ~1520 cm⁻¹) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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